3-(Diethylamino)propylcinnamate
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Overview
Description
3-(Diethylamino)propylcinnamate is an organic compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cinnamate group attached to a 3-(diethylamino)propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propylcinnamate typically involves the esterification of cinnamic acid with 3-(diethylamino)propyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of green solvents and catalysts is also explored to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)propylcinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the cinnamate group to a saturated ester.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of saturated esters.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Diethylamino)propylcinnamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Diethylamino)propylcinnamate involves its interaction with cellular membranes and proteins. It can disrupt the plasma membrane of microorganisms, leading to cell lysis and death. Additionally, it may interfere with nucleic acid synthesis and protein function, contributing to its antimicrobial effects . Molecular docking studies suggest that it targets specific enzymes and receptors in microbial cells .
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)propylamine: A related compound used in peptide synthesis and as a reagent in organic chemistry.
Cinnamic Acid: The parent compound of cinnamate derivatives, widely used in the synthesis of various esters and amides.
Ethyl Cinnamate: Another cinnamate ester with applications in fragrances and flavorings.
Uniqueness
3-(Diethylamino)propylcinnamate stands out due to its unique combination of a cinnamate group and a diethylamino propyl chain. This structure imparts distinct chemical and biological properties, making it valuable in diverse applications ranging from organic synthesis to antimicrobial research .
Properties
IUPAC Name |
3-(diethylamino)propyl 3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-17(4-2)13-8-14-19-16(18)12-11-15-9-6-5-7-10-15/h5-7,9-12H,3-4,8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLMFHKZCVSJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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